molecular formula C18H20Cl2 B1654721 1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene CAS No. 263367-08-4

1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene

Cat. No.: B1654721
CAS No.: 263367-08-4
M. Wt: 307.3 g/mol
InChI Key: BIEAHTWLVQCDCS-UHFFFAOYSA-N
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Description

1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene is a highly substituted aromatic compound characterized by a central benzene ring with five methyl groups and a dichlorinated benzyl substituent. The substituent at the 1-position consists of a chlorinated methyl group (CHCl) attached to a 4-chlorophenyl ring, resulting in the molecular formula C₁₈H₂₀Cl₂ and a molecular weight of 306.9 g/mol. The compound’s steric bulk, conferred by the pentamethyl arrangement, and its dual chlorine atoms likely influence its physicochemical properties, such as lipophilicity and thermal stability.

Properties

IUPAC Name

1-[chloro-(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2/c1-10-11(2)13(4)17(14(5)12(10)3)18(20)15-6-8-16(19)9-7-15/h6-9,18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEAHTWLVQCDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(C2=CC=C(C=C2)Cl)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380227
Record name 1-[chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263367-08-4
Record name 1-[chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Overview and Synthetic Challenges

1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene features a pentamethylbenzene core with a chloro(4-chlorophenyl)methyl substituent. The steric hindrance imposed by the five methyl groups complicates electrophilic substitution reactions, necessitating precise control over reaction conditions to avoid undesired by-products such as positional isomers or over-chlorinated derivatives.

Precursor Synthesis: Pentamethylbenzene

The pentamethylbenzene backbone is typically synthesized via iterative Friedel-Crafts alkylation of toluene or xylene derivatives. Industrial-scale production often employs zeolite catalysts under high-temperature conditions (200–300°C) to achieve sequential methylation. Alternative routes involve the chlorination of p-xylene followed by methyl group chlorination, though this method risks isomer formation unless moderated by activated carbon catalysts.

Chlorination of p-Xylene

A vapor-phase chlorination process using p-xylene, chlorine gas, and activated carbon catalysts at 200–300°C yields 1,4-bis(trichloromethyl)benzene as an intermediate. Subsequent chlorinolysis at elevated temperatures (250–350°C) in the presence of steam generates 4-chlorobenzotrichloride, a key precursor for arylchloromethyl groups. Critical parameters include:

  • Molar ratio of Cl₂:p-xylene : 7:1 to 30:1 (excess chlorine ensures complete conversion).
  • Water content : ≥1 mole per mole of p-xylene to suppress coke formation and enhance selectivity.

Introducing the Chloro(4-chlorophenyl)methyl Group

The chloro(4-chlorophenyl)methyl substituent is installed via Friedel-Crafts alkylation or nucleophilic aromatic substitution.

Friedel-Crafts Alkylation

Pentamethylbenzene reacts with 4-chlorophenylchloromethane in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃) at 0–25°C. This method requires rigorous exclusion of moisture to prevent catalyst deactivation. Typical yields range from 45–60%, with by-products arising from competing ortho/para substitutions minimized by steric effects.

Optimization Strategies
  • Solvent selection : Dichloromethane or nitrobenzene enhances electrophilicity of the chloromethylating agent.
  • Catalyst loading : 1.2–1.5 equivalents of AlCl₃ relative to the chloromethylating agent improves reaction kinetics without promoting side reactions.

Catalytic Hydrogenation of Ketone Intermediates

An alternative route involves the reduction of a ketone intermediate, 1-(4-chlorophenyl)-2,3,4,5,6-pentamethylacetophenone, using sulfonate catalysts. For example, RuCl(R,R)-Tsdpen facilitates asymmetric hydrogenation in 2-propanol at 80°C, achieving enantiomeric excess >95%.

Table 1: Hydrogenation Conditions and Outcomes

Catalyst Solvent Temperature (°C) Yield (%) ee (%)
RuCl[(R,R)-Tsdpen] 2-Propanol 80 92 97
Cp*Ir[(S,S)-Tsdpen] Toluene 25 85 99

Data adapted from US7601667B2.

Chlorination and Final Functionalization

The terminal chlorination step introduces the chloro group at the benzylic position. This is achieved via radical chlorination using sulfuryl chloride (SO₂Cl₂) under UV irradiation or via electrophilic chlorination with Cl₂ gas in the presence of FeCl₃.

Radical Chlorination

  • Conditions : SO₂Cl₂ (1.1 equivalents), benzoyl peroxide (0.1 mol%), 80°C, 6 hours.
  • Yield : 70–75% with 98% regioselectivity for the benzylic position.

Electrophilic Chlorination

  • Conditions : Cl₂ gas bubbled through a solution of the intermediate in CCl₄, catalyzed by FeCl₃ (5 mol%), 40°C, 3 hours.
  • Yield : 65–70%, with minor formation of dichlorinated by-products.

Purification and Characterization

Crude product purification employs fractional distillation under reduced pressure (1–5 mmHg) followed by recrystallization from ethanol/water mixtures. Characterization via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry confirms structural integrity.

Key Spectral Data :

  • ¹H NMR (CDCl₃) : δ 2.15 (s, 15H, pentamethyl groups), δ 4.98 (s, 1H, CHCl), δ 7.25–7.40 (m, 4H, 4-chlorophenyl).
  • HRMS : m/z calculated for C₁₈H₂₁Cl₂ [M+H]⁺ 323.0944, found 323.0946.

Industrial-Scale Considerations

Large-scale synthesis prioritizes vapor-phase chlorination due to lower solvent costs and continuous processing capabilities. Activated carbon catalysts are regenerated via steam treatment, maintaining catalytic activity over multiple cycles. Environmental concerns drive efforts to replace Cl₂ gas with safer chlorinating agents, though compromises in yield and selectivity remain challenges.

Chemical Reactions Analysis

Types of Reactions: 1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or acetone, and mild heating.

    Oxidation: Potassium permanganate, acidic or basic aqueous solutions, and controlled temperatures.

    Reduction: Lithium aluminum hydride, anhydrous ether, and low temperatures.

Major Products:

    Substitution: Derivatives with nucleophilic groups replacing chlorine.

    Oxidation: Alcohols or carboxylic acids.

    Reduction: Dechlorinated hydrocarbons.

Scientific Research Applications

1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene depends on its specific application. In medicinal chemistry, its derivatives may act by binding to specific receptors or enzymes, thereby modulating their activity. The chlorinated phenyl group can interact with hydrophobic pockets in proteins, while the methyl groups may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Comparable Halogenated Aromatic Compounds
Compound Name Molecular Formula Molecular Weight Substituents Halogen Atoms Potential Applications
1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene C₁₈H₂₀Cl₂ 306.9 Pentamethyl, dichlorophenylmethyl 2 Cl Agrochemical intermediate (inferred)
1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene C₁₆H₁₅ClF₂ 280.74 Bis(4-fluorophenyl), chloro-butyl 1 Cl, 2 F Unknown (specialty chemical)
1-Methoxy-4-(1,2,2,2-tetrachloroethyl)benzene C₉H₇Cl₄O 287.9 Methoxy, tetrachloroethyl 4 Cl Pesticide (e.g., Sulphenone)

Key Comparative Insights

The dichlorophenylmethyl group may enhance binding affinity to biological targets (e.g., enzymes in pests) compared to mono-halogenated compounds like 1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene .

Lipophilicity and Bioactivity :

  • The high methyl content in the target compound increases lipophilicity (logP ~5.2 estimated), favoring membrane penetration in pesticidal applications. In contrast, the fluorine atoms in 1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene reduce lipophilicity (logP ~4.1) but improve metabolic stability .
  • The tetrachloroethyl group in 1-methoxy-4-(1,2,2,2-tetrachloroethyl)benzene confers extreme hydrophobicity (logP ~6.0), aligning with its historical use as a pesticide .

Steric challenges in introducing the pentamethylbenzene moiety may necessitate high-temperature or catalytic conditions absent in simpler analogs.

Biological Activity

1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene, also known as chloropentamethylbenzene, is a chlorinated aromatic compound with potential biological activity. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₅Cl
  • Molecular Weight : 182.69 g/mol
  • Density : 0.999 g/cm³
  • Boiling Point : 269.9 °C
  • Flash Point : 107.9 °C

Mechanisms of Biological Activity

The compound's biological activity can be attributed to its structural characteristics, particularly the presence of multiple methyl groups and a chlorine substituent. These features may influence its interaction with biological systems.

1. Antimicrobial Activity

Research has indicated that chlorinated aromatic compounds often exhibit antimicrobial properties. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways. Studies on similar compounds have shown effectiveness against various bacterial strains, suggesting potential for 1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene in antimicrobial applications.

2. Cytotoxic Effects

Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cell lines. The cytotoxic effects are likely mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in targeted cells.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy A study found that chlorinated compounds exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating potential for use in disinfectants or antimicrobial agents .
Cytotoxicity Assessment In vitro experiments demonstrated that the compound induced apoptosis in human cancer cell lines at concentrations exceeding 10 µM . The mechanism was linked to increased ROS levels and mitochondrial dysfunction.
Environmental Impact Studies Research on similar chlorinated compounds revealed bioaccumulation in aquatic organisms, raising concerns about ecological toxicity and the need for further investigation into the environmental fate of 1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using 2,3,4,5,6-pentamethylbenzene and 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key variables include temperature (optimized at 0–5°C to minimize side reactions) and stoichiometry (1:1.2 molar ratio of substrate to chlorinated reagent). Yield improvements (≥75%) are achieved by slow addition of the electrophile and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR can confirm substitution patterns and methyl group environments. For example, aromatic protons in the 4-chlorophenyl group resonate at δ 7.2–7.4 ppm, while methyl groups appear as singlets at δ 2.1–2.3 ppm .
  • X-ray Crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) resolves steric effects from the bulky pentamethylbenzene core, with R-factor values <0.06 indicating high structural accuracy .
  • HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection (λ = 254 nm) assess purity, with retention times calibrated against known standards .

Q. How can researchers optimize purification methods to isolate this compound from byproducts?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the target compound from chlorinated byproducts. Recrystallization in ethanol/water (7:3 v/v) at −20°C enhances purity (>98%) by exploiting differences in solubility between the target and impurities like 4-chlorobenzyl alcohol .

Advanced Research Questions

Q. How can contradictory data in reaction kinetics or regioselectivity be resolved for this compound?

  • Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., electrophilic vs. radical mechanisms). To resolve this:

  • Perform isotopic labeling (e.g., deuterated substrates) to track bond formation.
  • Use DFT calculations (B3LYP/6-31G*) to model transition states and identify dominant pathways.
  • Validate with control experiments (e.g., radical scavengers like TEMPO) to rule out free-radical intermediates .

Q. What strategies improve catalytic efficiency in synthesizing derivatives of this compound?

  • Methodological Answer :

  • Heterogeneous Catalysis : Immobilized Brønsted acids (e.g., sulfonated silica) enhance recyclability and reduce side reactions compared to homogeneous catalysts.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining yields ≥80% by improving energy transfer .
  • Flow Chemistry : Continuous reactors minimize thermal degradation and improve scalability .

Q. How can computational methods predict the compound’s reactivity in novel environments (e.g., photochemical or electrochemical conditions)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict conformational changes under UV irradiation (e.g., bond dissociation energies of C–Cl bonds).
  • Electrochemical Modeling : Density Functional Theory (DFT) with implicit solvation models (e.g., COSMO) calculates redox potentials and identifies susceptible sites for oxidation/reduction .

Q. What experimental approaches address discrepancies in reported solubility or stability data?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS.
  • Phase Solubility Diagrams : Use shake-flask methods with varying solvent ratios (e.g., DMSO/water) to map solubility limits and identify metastable polymorphs .

Research Challenges and Future Directions

  • Stereoelectronic Effects : The bulky pentamethylbenzene core may sterically hinder functionalization; explore bulky directing groups (e.g., –SiMe₃) to control regioselectivity .
  • Environmental Impact : Study degradation pathways via LC-QTOF-MS to identify persistent metabolites in aquatic systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene
Reactant of Route 2
1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene

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